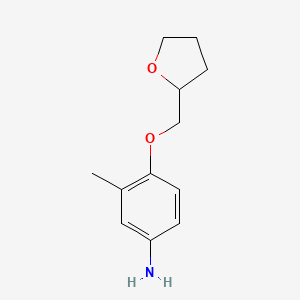

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Description

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a tetrahydrofuran (THF)-methoxy group at the 4-position of the benzene ring.

Properties

IUPAC Name |

3-methyl-4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKLADFIPZRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213434 | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946663-46-3 | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946663-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline generally involves:

- Nucleophilic substitution reactions to introduce the tetrahydro-2-furanylmethoxy group onto an appropriately substituted aniline derivative.

- Selective protection and deprotection steps to control reactivity of functional groups.

- Use of tosylate or halide intermediates as leaving groups for efficient alkylation.

- Catalytic or base-mediated conditions to facilitate ether bond formation between the aniline and the tetrahydrofuran moiety.

Preparation of Key Intermediates

A common approach involves preparing 3-methyl-4-hydroxyaniline or its protected derivatives, followed by alkylation with tetrahydro-2-furanylmethyl halides or tosylates.

Example: Alkylation Using Tosylate Intermediates

- The tetrahydro-2-furanylmethyl tosylate can be prepared by reacting tetrahydro-2-furanylmethanol with tosyl chloride in the presence of a base such as pyridine.

- This tosylate acts as an electrophile in nucleophilic substitution with the phenolic hydroxyl group of 3-methyl-4-hydroxyaniline derivatives.

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) with potassium iodide as an additive to enhance the substitution efficiency.

- Heating at moderate temperatures (around 40 °C) for extended periods (e.g., 24 hours) ensures high conversion.

- The crude product is extracted and purified by flash chromatography to yield the ether-linked aniline derivative.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry N,N-dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity |

| Temperature | 0 °C to 40 °C | Cooling initially to control reaction rate, then heating for completion |

| Base/Additive | Potassium iodide (KI) | Facilitates halide exchange and substitution |

| Reaction Time | 24 hours | Ensures complete conversion |

| Work-up | Extraction with diethyl ether, washing with brine, drying over sodium sulfate | Standard organic work-up |

| Purification | Flash chromatography (hexane/ethyl acetate gradient) | Isolates pure product |

Alternative Methods and Catalysis

- Acid-catalyzed ether formation : Using para-toluenesulfonic acid (pTsOH) as a catalyst in solvents like 1,4-dioxane can facilitate the formation of ether bonds between aromatic amines and tetrahydrofuran derivatives under controlled heating conditions.

- Continuous flow and batch processes : These methods allow for precise temperature control and scalability, improving yields and reproducibility.

- Use of protecting groups : In some protocols, amino groups are protected to prevent side reactions during ether formation, followed by deprotection after alkylation.

Representative Yields and Purity

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for the tetrahydrofuran ring and methyl substituent on the aromatic ring confirm the structure.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Melting Points : Consistent melting points of intermediates and final products are reported to validate compound identity.

- Chromatographic Purity : Flash chromatography and medium pressure liquid chromatography (MPLC) are effective for purification.

Summary Table: Key Steps in Preparation

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Preparation of tetrahydro-2-furanylmethyl tosylate | Tetrahydro-2-furanylmethanol + tosyl chloride + pyridine | Electrophilic tosylate intermediate |

| Alkylation of 3-methyl-4-hydroxyaniline | Tosylate + 3-methyl-4-hydroxyaniline + KI + DMF, 40 °C, 24 h | Formation of this compound |

| Purification | Extraction, washing, flash chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Formula: Likely C₁₂H₁₇NO₂ (derived by replacing the fluorine in 3-fluoro-4-(tetrahydro-2-furanylmethoxy)aniline (C₁₁H₁₄FNO₂, ) with a methyl group).

- Molar Mass : ~207.27 g/mol (calculated based on substituent adjustments).

- Functional Groups : Aromatic amine (aniline), ether-linked THF-methoxy group, and methyl substituent.

- Reactivity : The electron-donating methyl group may enhance nucleophilicity at the aromatic amine, while the THF-methoxy group contributes steric bulk and moderate polarity.

Comparison with Structural Analogues

The following compounds are selected for comparison based on substituent variations (position, type) and functional group similarities:

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline ()

- Molecular Formula: C₁₁H₁₄FNO₂.

- Molar Mass : 211.23 g/mol.

- Melting Point : 61–62°C.

- Key Differences :

- Substituent : Fluorine at the 3-position vs. methyl in the target compound.

- Electronic Effects : Fluorine is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methyl group.

- Physico-chemical Impact : The fluorine substituent increases polarity and may lower lipophilicity (clogP ~2.1 estimated) relative to the methyl analogue (clogP ~2.5 estimated).

- Safety : Classified as an irritant (Xi) .

3-(Tetrahydro-2-furanylmethoxy)aniline (CAS 30481-59-5, )

- Molecular Formula: C₁₁H₁₅NO₂.

- Molar Mass : 193.25 g/mol.

- Key Differences: Substituent: No methyl or fluorine at the 3-position; THF-methoxy group at the 3-position. Reactivity: The absence of a 3-substituent increases steric accessibility for electrophilic substitution at the aromatic ring. Applications: Serves as a precursor for synthesizing more complex derivatives, such as amides and ureas .

4-(Tetrahydro-2-furanylmethoxy)aniline Derivatives ()

- Example: N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline.

- Molecular Formula: C₂₁H₂₇NO₃.

- Molar Mass : 341.45 g/mol.

- Key Differences: Structural Complexity: Additional phenoxypropyl side chain introduces significant steric hindrance and lipophilicity. Applications: Likely used as an intermediate in drug discovery due to its modular structure .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a chemical compound with the molecular formula and a molecular weight of 207.27 g/mol. This compound has been the subject of various studies focusing on its biological activity, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 207.27 g/mol

- CAS Number : 946663-46-3

Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activity and influencing various signaling pathways. The compound's structure allows it to bind effectively to certain receptors, which may lead to therapeutic effects.

Pharmacological Studies

-

Neuroprotective Effects :

- In vitro studies have shown that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been observed to reduce oxidative stress in neuronal cells, which is crucial for preventing cell death associated with conditions like Alzheimer's disease .

- Antioxidant Activity :

- Cytotoxicity Profile :

Comparative Studies

Comparative studies with similar compounds reveal that the unique tetrahydrofuran moiety contributes to its biological activity, distinguishing it from other aniline derivatives.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Neuroprotective, Antioxidant | Reduces oxidative stress in neuronal cells |

| 3-Azabicyclo[3.3.1]nonan-9-one | Moderate neuroprotective effects | Less effective than the tetrahydrofuran derivative |

| 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | Limited biological activity | Primarily used in synthetic chemistry |

Study on Neuroprotection

In a study focusing on neuroprotection, this compound was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function, highlighting its potential as a therapeutic agent against neurodegenerative disorders .

Antioxidant Mechanisms

Another research effort explored the antioxidant mechanisms of this compound, demonstrating its ability to modulate several protein expressions related to oxidative stress response pathways. This modulation suggests a protective role against oxidative damage through the upregulation of endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 3-methyl-4-hydroxyaniline with a tetrahydrofuran-containing alkylating agent. Key parameters include:

- Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation of the aniline group).

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Base : Employ K₂CO₃ or NaH to deprotonate the hydroxyl group.

Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC. Analogous methods for ether formation are detailed in Vogel’s practical organic chemistry protocols .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aniline NH₂ (δ 4.8–5.2 ppm), tetrahydrofuran methoxy protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.3–2.6 ppm).

- X-ray crystallography : Resolve the stereochemistry of the tetrahydrofuran ring and confirm substituent positions. For structurally related aniline derivatives, single-crystal diffraction has been critical .

- FT-IR : Validate N-H (3300–3500 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) bonds.

Q. What are the critical stability parameters for long-term storage of this compound, and how should degradation be monitored?

- Methodological Answer :

- Storage : Preserve as a crystalline solid under argon at -20°C to prevent hydrolysis/oxidation.

- Degradation Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect quinone byproducts or demethylated analogs. Accelerated stability studies (40°C/75% RH for 6 months) align with ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the photochemical degradation kinetics of this compound under environmental conditions?

- Methodological Answer :

- Experimental Design : Apply a Box-Behnken matrix to evaluate variables like UV intensity, pH, and catalyst concentration (e.g., MnFe₂O₄/Zn₂SiO₄).

- Analytics : Quantify degradation via LC-MS (ESI+ mode) and model kinetics using pseudo-first-order equations.

- Product Identification : Employ LC-QTOF-MS to characterize transformation products (e.g., hydroxylated or ring-opened derivatives). This approach is validated in aniline degradation studies .

Q. What computational strategies are suitable for predicting the soil sorption behavior and environmental partitioning of this compound?

- Methodological Answer :

- QSAR Modeling : Calculate log Kow using software like ACD/Labs to estimate soil organic carbon-water partitioning.

- Molecular Dynamics (MD) : Simulate interactions with soil components (e.g., humic acids) using GROMACS.

- Field Validation : Couple with soil column experiments under varying hydraulic conditions, as demonstrated in studies on aniline migration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Harmonization : Re-test compounds under standardized conditions (e.g., fixed cell lines, ATP-based viability assays).

- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers, as structural analogs show activity dependence on configuration .

- Orthogonal Validation : Compare surface plasmon resonance (SPR) binding data with functional assays (e.g., cAMP inhibition) to confirm mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.